2-Methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopentapyrimidine
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Overview
Description
2-Methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopentapyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines a piperazine ring with a cyclopentapyrimidine core, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopentapyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach includes the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopentapyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopentapyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopentapyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C12H18N4/c1-9-14-11-4-2-3-10(11)12(15-9)16-7-5-13-6-8-16/h13H,2-8H2,1H3 |
InChI Key |
KPXOVRBSYVTPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCNCC3 |
Origin of Product |
United States |
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